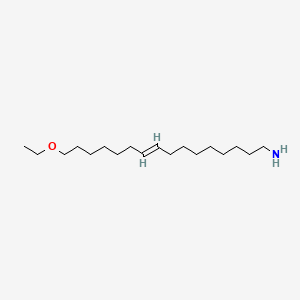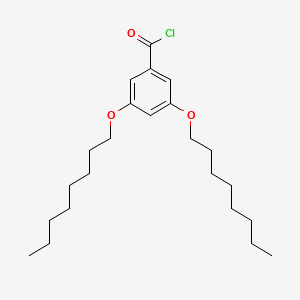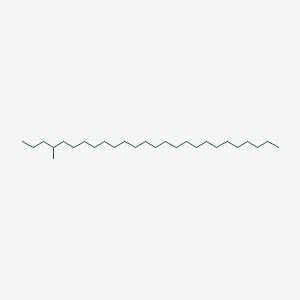
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: is a complex organic compound consisting of 36 hydrogen atoms, 28 carbon atoms, 6 nitrogen atoms, and 6 oxygen atoms . This compound is notable for its intricate structure, which includes multiple aromatic bonds, amide groups, and a combination of primary, secondary, and tertiary amides .
Méthodes De Préparation
The synthesis of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The process includes:
Peptide Bond Formation: This is achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups under acidic or basic conditions.
Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences and high yields.
Analyse Des Réactions Chimiques
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic sites.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- include other peptides and peptide analogs. These compounds share structural similarities but may differ in their specific amino acid sequences or functional groups. Examples include:
D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: analogs with different amino acid substitutions.
Peptide-based drugs: with similar therapeutic applications.
The uniqueness of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- lies in its specific sequence and the resulting biological activity, which can be distinct from other similar compounds.
Propriétés
Numéro CAS |
70138-74-8 |
|---|---|
Formule moléculaire |
C28H36N6O6 |
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23-/m1/s1 |
Clé InChI |
BQJQFGPUBRBUBW-LMDOGRNLSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


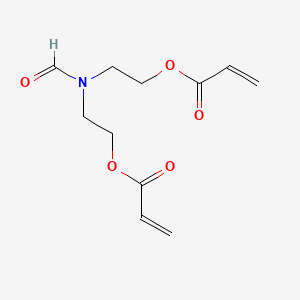
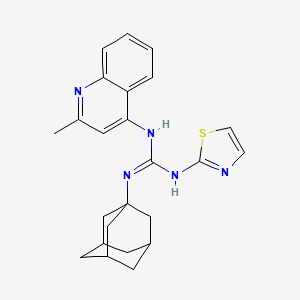
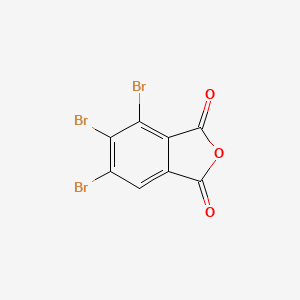

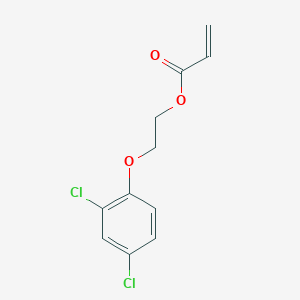

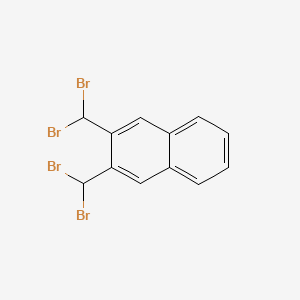
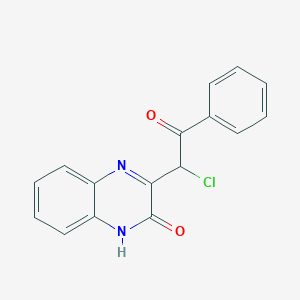
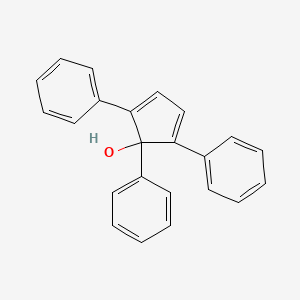
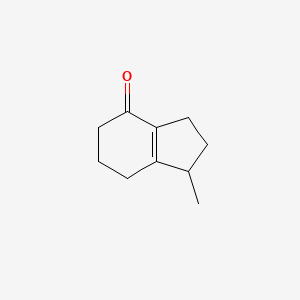
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
